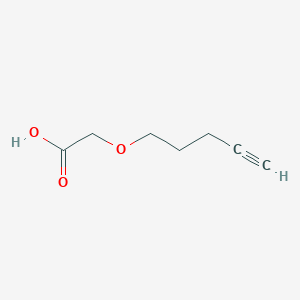

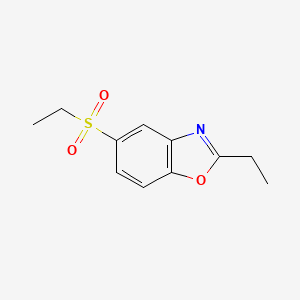

2-Pent-4-ynoxyacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Pent-4-ynoxyacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 4-pentynoic acid and is commonly referred to as PAA. This compound has been studied for its unique properties and has shown promising results in scientific research.

科学的研究の応用

Synthesis and Biological Evaluation for Radioimmunotherapy

A study introduced novel 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) based octadentate ligands with pendent donor groups as potential yttrium chelators for radioimmunotherapy (RIT). These compounds were prepared via a high-yield cyclization route, and their complexation kinetics with Y(III) were investigated. The synthesized compounds showed promising results in terms of rapid complex formation rates and in vitro stability, making them suitable for RIT applications (Hyun-Soon Chong et al., 2002).

Plant-Growth Substances as Selective Weed-Killers

Research conducted in the mid-20th century explored the use of plant-growth substances, including 4-chloro-2-methyl-phenoxyacetic acid and 2: 4-dichlorophenoxyacetic acid, for weed eradication. These substances were compared with other selective herbicides under field conditions, highlighting their potential applications in agricultural weed management (G. E. Blackman, 1945).

Competitive Assay for Herbicide Analysis

A study demonstrated the use of 2-Chloro-4-hydroxyphenoxyacetic acid as an electroactive tracer in a ligand displacement assay. This assay involved molecularly imprinted polymer particles for analyzing the herbicide 2,4-dichlorophenoxyacetic acid, showcasing an innovative approach for the detection and quantification of herbicides in environmental samples (B. Schöllhorn et al., 2000).

Asymmetric Organocatalysis of Cycloaddition Reactions

Another research application involved the treatment of 4-trialkylsilyloxypentadienals with chiral secondary amines, trifluoroacetic acid, and a diene, resulting in the formation of enantiomerically enriched 4 + 3 cycloaddition products. This study presents the first examples of asymmetric organocatalysis of the 4 + 3 cycloaddition reaction, highlighting the potential for synthesizing complex organic compounds (M. Harmata et al., 2003).

Process Intensification of Immobilized Lipase Catalysis

The esterification of MCPA (4-Chloro-2-methylphenoxyacetic acid) with n-butanol was investigated using immobilized enzymes under microwave irradiation. This process exemplifies the use of immobilized lipase catalysis for synthesizing esters, a key component in producing environmentally friendly herbicides (Somnath Shinde & G. Yadav, 2014).

特性

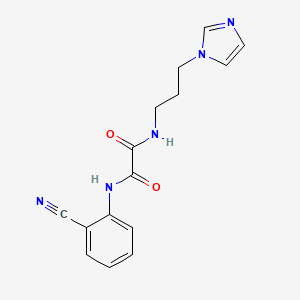

IUPAC Name |

2-pent-4-ynoxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-3-4-5-10-6-7(8)9/h1H,3-6H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIITOIKSFNHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pent-4-ynoxyacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2537020.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)

![5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2537028.png)

![N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2537031.png)

![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2537042.png)